4-butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a complex heterocyclic compound It features a unique structure combining a pyrazolo[3,4-b]pyridine moiety with a triazole ring, which is further substituted with a butyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or aldehydes under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazides and carbon disulfide, followed by alkylation.
Substitution Reactions: The butyl and trimethyl groups are introduced through alkylation reactions using alkyl halides in the presence of a base.
Thiol Group Introduction: The thiol group is typically introduced via nucleophilic substitution reactions involving thiourea or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Cyclization: The triazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, thiourea.
Catalysts: Acidic or basic catalysts depending on the reaction.
Major Products
Disulfides: Formed from oxidation of the thiol group.
Amines: Formed from reduction of nitro groups.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biology and Medicine
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, which can be explored for developing new antibiotics.
Anticancer Agents: Its ability to interact with biological macromolecules makes it a candidate for anticancer drug development.
Industry
Dyes and Pigments: The compound’s chromophoric properties can be utilized in the dye industry.
Sensors: Its electronic properties make it suitable for use in chemical sensors.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The pyrazolo[3,4-b]pyridine moiety can intercalate with DNA, disrupting replication and transcription processes. The triazole ring can interact with enzymes, inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
4-butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole: Lacks the thiol group, which reduces its reactivity.
5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: Lacks the butyl group, which affects its solubility and bioavailability.
Uniqueness
The presence of both the butyl and thiol groups in 4-butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol enhances its reactivity and potential for forming diverse chemical derivatives. This makes it more versatile compared to similar compounds.
Properties
IUPAC Name |
4-butyl-3-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6S/c1-5-6-7-21-13(17-18-15(21)22)11-8-9(2)16-14-12(11)10(3)19-20(14)4/h8H,5-7H2,1-4H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZGDDNVSQWUHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NNC1=S)C2=C3C(=NN(C3=NC(=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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